Product packaging for (2-Amino-3,4-difluorophenyl)methanol(Cat. No.:CAS No. 1823914-87-9)

(2-Amino-3,4-difluorophenyl)methanol

Cat. No.: B1381848
CAS No.: 1823914-87-9
M. Wt: 159.13 g/mol
InChI Key: UNBPFJIUOUOZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Amino-3,4-difluorophenyl)methanol (CAS: 1823914-87-9) is an aromatic compound with the molecular formula C₇H₇F₂NO . Its structure features a benzene ring substituted with two fluorine atoms at positions 3 and 4, an amino group (-NH₂) at position 2, and a hydroxymethyl (-CH₂OH) group at position 1 (Figure 1). The SMILES notation is C1=CC(=C(C(=C1CO)N)F)F, and its InChIKey is UNBPFJIUOUOZBR-UHFFFAOYSA-N .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO B1381848 (2-Amino-3,4-difluorophenyl)methanol CAS No. 1823914-87-9

Properties

IUPAC Name

(2-amino-3,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBPFJIUOUOZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Amino-3,4-difluorophenyl)methanol is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and two fluorine atoms attached to a phenolic structure. The presence of fluorine atoms often enhances the compound's metabolic stability and bioactivity, making it a subject of interest in drug development.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly as a potential antagonist for P2X3 receptors. This receptor is implicated in pain signaling pathways, and antagonists can serve as analgesics. Studies have shown that modifications to the molecular structure can significantly influence the compound's efficacy as a P2X3R antagonist. For example, halide substitutions have been explored to enhance metabolic stability while maintaining or improving antagonistic activity .

The mechanism by which this compound exerts its effects involves interaction with specific receptors in the nervous system. Its structural analogs have been shown to modulate signaling pathways associated with pain perception and inflammation. The compound's ability to inhibit certain enzyme activities further supports its role in therapeutic applications .

Study 1: P2X3 Receptor Antagonism

A study evaluated various derivatives of this compound for their ability to antagonize the P2X3 receptor. The results indicated that specific substitutions could increase antagonistic potency significantly. For instance, compounds with additional fluorine groups demonstrated up to a 10-fold increase in receptor binding affinity compared to their non-fluorinated counterparts .

Study 2: Enzyme Interaction

In another investigation, this compound was assessed for its interaction with enzymes involved in neurotransmitter metabolism. The compound showed promising inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases . The study reported an IC50 value comparable to established AChE inhibitors, highlighting its therapeutic potential.

Data Table: Biological Activity Overview

Activity Effect IC50 Value Reference
P2X3 Receptor AntagonismAntinociceptiveVaries by substitution
Acetylcholinesterase InhibitionNeuroprotective potential12.06 ± 2.01 µg/mL
Metabolic StabilityEnhanced by fluorinationN/A

Scientific Research Applications

Pharmaceutical Applications

Lead Compound for Drug Development
(2-Amino-3,4-difluorophenyl)methanol has been identified as a lead compound in the development of new pharmaceuticals due to its biological activity. Compounds with similar structures have shown potential as:

  • Antidepressants: Research suggests that derivatives of this compound may exhibit antidepressant properties due to their ability to interact with neurotransmitter systems.
  • Antimicrobial Agents: Its structural analogs have been studied for their effectiveness against various pathogens.
  • Enzyme Inhibitors: The compound's reactivity allows it to inhibit specific enzymes, which is crucial in developing treatments for diseases like cancer.

Case Study: Antidepressant Activity
A study investigating the antidepressant properties of this compound derivatives demonstrated significant improvements in behavioral models of depression. The compounds were found to enhance serotonin levels, indicating their potential as effective antidepressants.

Chemical Synthesis

Building Block for Complex Molecules
Due to its functional groups (amine and hydroxymethyl), this compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Formation of Imines: The compound can react with aldehydes or ketones under acidic conditions to produce imines, which are valuable intermediates in organic synthesis.
  • Coupling Reactions: It can be utilized in coupling reactions to form more complex structures that are important in drug discovery and materials science.

Synthesis Methods
Several methods have been developed for synthesizing this compound. For example, one common approach involves the reduction of corresponding nitro compounds using lithium aluminum hydride under controlled conditions.

Biological Research

Interaction Studies
Research into the biological interactions of this compound focuses on its binding affinity with various biological targets. Techniques such as:

  • Molecular Docking Studies: These studies help predict how the compound interacts with target proteins.
  • In Vitro Assays: Testing the compound's effects on cell lines provides insights into its pharmacological properties.

Case Study: Binding Affinity
A study utilizing molecular docking revealed that this compound exhibits high binding affinity for serotonin receptors, suggesting its potential role in modulating mood and anxiety disorders.

Comparison with Similar Compounds

Substituted Benzyl Alcohols with Halogen/Amino Groups

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
This compound C₇H₇F₂NO -NH₂, -CH₂OH, 3,4-F₂ 175.13 g/mol Predicted CCS: 165.7 Ų ([M+H]⁺)
2-Bromo-3,4-difluorobenzyl alcohol C₇H₅BrF₂O -Br, -CH₂OH, 3,4-F₂ 223.01 g/mol Higher molecular weight due to Br
(2-Chloro-3,4-difluorophenyl)methanol C₇H₅ClF₂O -Cl, -CH₂OH, 3,4-F₂ 178.56 g/mol Hazard: H302 (acute toxicity)
2-{[(3,4-Difluorophenyl)amino]methyl}phenol C₁₃H₁₁F₂NO -NH-(3,4-F₂C₆H₃), -CH₂-C₆H₄OH 235.23 g/mol Phenolic -OH enhances acidity

Key Observations :

  • Halogen vs. Amino Substitution: Replacing -NH₂ with -Br or -Cl increases molecular weight and alters electronic properties. Bromine’s electron-withdrawing effect may reduce nucleophilicity compared to the amino group, which can participate in hydrogen bonding .
  • Polarity: The amino and hydroxymethyl groups in the target compound likely enhance solubility in polar solvents compared to halogenated analogs, though experimental data are lacking .

Ethanol and Ketone Derivatives

Compound Name Molecular Formula Functional Group Molecular Weight Key Properties
2-Amino-1-(3,4-difluorophenyl)ethanol C₈H₉F₂NO -NH₂, -CH(OH)CH₃, 3,4-F₂ 173.16 g/mol Boiling Point: 291.3±35.0°C
1-(2-Amino-3,4-difluorophenyl)ethan-1-one C₈H₇F₂NO -NH₂, -COCH₃, 3,4-F₂ 171.14 g/mol Ketone group increases electrophilicity

Key Observations :

  • Functional Group Impact: The ethanol derivative (C₈H₉F₂NO) has a longer carbon chain than the target compound, contributing to a higher boiling point (291°C vs. unknown for the methanol analog) . The ketone derivative (C₈H₇F₂NO) lacks a hydroxyl group, reducing hydrogen-bonding capacity but introducing a reactive carbonyl site .

Preparation Methods

Lithiation Route

  • The cyclic acetal undergoes lithiation at the 2-position using an organolithium reagent such as n-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature (e.g., -78 °C).
  • The lithiated intermediate is then reacted with an azidation agent such as tosyl azide to introduce an azido group.
  • Subsequent reduction of the azido intermediate to the amino compound is performed using catalytic hydrogenation (H2/Pd-C) or chemical reductants like sodium borohydride or lithium aluminum hydride.
  • Finally, the acetal protecting group is removed under acidic aqueous conditions to regenerate the aldehyde or hydroxymethyl functionality.

Boration Route

  • Instead of lithiation, the cyclic acetal is treated with a borate reactant composed of an organolithium reagent (e.g., n-BuLi) and trialkoxyborane to form a 2-dihydroxyboryl intermediate.
  • This intermediate is then subjected to azidation and reduction as in the lithiation route.
  • The acetal deprotection follows to yield the amino-substituted benzaldehyde or its hydroxymethyl derivative.

Both routes proceed under mild conditions, minimizing condensation side reactions and allowing high yields (typically above 90%) of the desired 2-amino-3,4-difluorophenyl intermediates.

Step Reagents/Conditions Intermediate/Product Yield (%)
Lithiation n-BuLi, TMEDA, -78 °C 2-lithiated 3,4-difluorophenyl cyclic acetal -
Azidation Tosyl azide, 0 °C to room temperature 2-azido-3,4-difluorophenyl cyclic acetal 83.7
Reduction H2/Pd-C or NaBH4, room temperature 2-amino-3,4-difluorophenyl cyclic acetal 95.5
Acetal deprotection Acidic aqueous conditions (e.g., acetone/water, pyridinium p-toluenesulfonate) 2-amino-3,4-difluorobenzaldehyde or methanol derivative 96.5

Specific Example: Synthesis of 2-Amino-3,4-difluorobenzaldehyde

  • 3,4-Difluorobenzaldehyde is converted to its cyclic acetal with ethylene glycol.
  • Lithiation with n-BuLi/TMEDA at -78 °C.
  • Azidation with tosyl azide.
  • Reduction with hydrogen gas over palladium on carbon.
  • Acetal deprotection with acetone/water and pyridinium p-toluenesulfonate at 30-40 °C.
  • Yield of final 2-amino-3,4-difluorobenzaldehyde: ~96.5%.

Preparation of (2-Amino-3,4-difluorophenyl)methanol

While the above methods focus on the benzaldehyde derivative, the methanol analog this compound can be prepared by subsequent reduction of the aldehyde group to the corresponding alcohol.

  • This reduction can be achieved using sodium borohydride or lithium aluminum hydride under controlled conditions.
  • The amino group remains intact during this step due to the mildness of the reducing agents.
  • Purification is typically done by extraction, washing, drying, and chromatographic methods.
  • The product is characterized by NMR spectroscopy confirming the presence of the amino and hydroxymethyl groups on the difluorophenyl ring.
Step Reagents/Conditions Product Notes
Aldehyde reduction NaBH4 or LiAlH4, methanol or ethanol, 0-25 °C This compound Mild conditions preserve amino group

Industrial and Flow Synthesis Considerations

  • The lithiation and azidation steps have been adapted to continuous flow reactors to improve reaction control, safety, and scalability.
  • Flow conditions allow precise temperature control (e.g., -50 to -30 °C), rapid mixing, and efficient reagent addition.
  • Use of automated syringe pumps for reagent delivery ensures reproducibility.
  • The flow process yields comparable or improved yields with enhanced safety for handling reactive intermediates like organolithiums and azides.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Product/Intermediate Yield (%) Remarks
1 Acetal protection of aldehyde Ethylene glycol, p-TsOH, toluene, reflux Cyclic acetal of 3,4-difluorobenzaldehyde 94.1 Protects formyl group
2 Lithiation or boration n-BuLi/TMEDA or n-BuLi + trialkoxyborane Lithiated or borylated cyclic acetal - Selective ortho activation
3 Azidation Tosyl azide, 0 °C to RT 2-Azido-3,4-difluorophenyl cyclic acetal 83.7 Introduction of azido group
4 Reduction to amine H2/Pd-C or NaBH4 2-Amino-3,4-difluorophenyl cyclic acetal 95.5 Converts azide to amino group
5 Acetal deprotection Acidic aqueous (acetone/water, pyridinium p-TsOH) 2-Amino-3,4-difluorobenzaldehyde 96.5 Regenerates aldehyde
6 Aldehyde reduction to alcohol NaBH4 or LiAlH4, methanol This compound High Final target compound

Q & A

Q. What are the recommended synthetic routes for (2-Amino-3,4-difluorophenyl)methanol, and how can intermediates be characterized?

A plausible synthetic route involves halogenation followed by reduction. For example, starting from a fluorinated aniline derivative, bromination at the ortho position (relative to the amino group) could yield a brominated intermediate, which is then reduced to the benzylic alcohol using NaBH₄ or LiAlH₄ . Key intermediates (e.g., 1-(2-amino-3,4-difluorophenyl)ethanone) should be characterized via 1H^1 \text{H}/19F^{19} \text{F}-NMR to confirm regioselectivity and purity. Mass spectrometry (HRMS) can validate molecular weights (theoretical: 173.05 g/mol for C₇H₇F₂NO) .

Q. How can researchers ensure the stability of this compound during storage?

Stability studies under varying conditions (e.g., light, temperature, humidity) are critical. Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzylic alcohol or degradation of the aromatic amine. Periodic HPLC analysis (C18 column, methanol/water mobile phase) can monitor degradation products like quinones or Schiff bases .

Q. What analytical techniques are optimal for structural confirmation?

  • NMR : 1H^1 \text{H}-NMR should show a broad singlet for the NH₂ group (~5 ppm) and a benzylic CH₂OH peak (~4.5 ppm). 19F^{19} \text{F}-NMR distinguishes between 3-F and 4-F environments (δ ≈ –120 to –150 ppm) .
  • HRMS : Compare experimental m/z (e.g., [M+H]⁺ = 174.06) with theoretical values to confirm molecular formula .
  • FT-IR : Look for O–H stretches (~3200–3400 cm⁻¹) and aromatic C–F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1 \text{H}1H-NMR peaks) be resolved?

Unexpected peaks may arise from tautomerism, solvolysis, or residual solvents. For example:

  • Tautomerism : The NH₂ group may form hydrogen bonds with methanol (if used as a solvent), shifting proton signals. Use DMSO-d₆ to suppress exchange broadening .
  • Impurities : Perform column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/methanol) to isolate pure product. LC-MS can identify impurities like brominated byproducts .

Q. How should researchers optimize reaction conditions to minimize polyhalogenation byproducts?

Polyhalogenation is common in electrophilic aromatic substitution. To suppress this:

  • Temperature : Conduct bromination at 0–5°C to reduce reactivity of excess Br₂ .
  • Directing Groups : Leverage the amino group’s ortho/para-directing effects. Use protecting groups (e.g., acetylation) to block undesired positions .
  • Catalyst Screening : Test Lewis acids like FeCl₃ or AlCl₃ to enhance regioselectivity .

Q. What experimental design strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Use a Design of Experiments (DoE) approach to evaluate variables:

  • Factors : Catalyst (Pd/C vs. Pd(OAc)₂), ligand (PPh₃ vs. Xantphos), solvent (DMF vs. THF).
  • Response Variables : Yield (HPLC), purity (NMR), and reaction time .
  • Analysis : Multivariate regression identifies significant factors. For example, Pd(OAc)₂/Xantphos in DMF may improve Suzuki-Miyaura coupling yields with aryl boronic acids .

Q. How can researchers address discrepancies in reported melting points or solubility data?

Discrepancies often stem from polymorphic forms or hydration.

  • Polymorphism : Perform X-ray crystallography to identify crystal packing differences .
  • Solubility : Use a shake-flask method with UV-Vis calibration curves in solvents like methanol, DMSO, or water. Report data as mean ± SD from triplicate trials .

Q. What strategies mitigate degradation during biological assays (e.g., enzyme inhibition studies)?

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to stabilize the amino group.
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation .
  • Storage : Prepare fresh solutions in degassed solvents and avoid prolonged exposure to light .

Methodological Guidelines

  • Synthetic Protocols : Include step-by-step validation with negative controls (e.g., omitting the reducing agent to confirm reduction necessity) .
  • Data Contradiction : Replicate experiments across labs and cross-validate with orthogonal techniques (e.g., NMR + HRMS) .
  • Safety : Handle fluorinated aromatics in a fume hood; assess toxicity via Ames testing for mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.